(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
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Overview
Description
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline typically involves the reaction of 2,4-dimethoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a cyclization reaction where the thiazole ring is formed through the interaction of sulfur and nitrogen atoms . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may employ eco-friendly methods such as microwave irradiation techniques to enhance yield and purity . These methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Explored for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to bind to enzymes and receptors, inhibiting or activating various biochemical pathways. This interaction can lead to antimicrobial, antiviral, or anticancer effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
33175-08-5 |
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Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c1-7-11(19-12(13)14-7)16-15-9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
GEEPBAGPAIGOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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